
TAK-901-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TAK-901-d3 is an investigational, multitargeted Aurora B kinase inhibitor derived from a novel azacarboline kinase hinge-binder chemotype . It exhibits time-dependent, tight-binding inhibition of Aurora B, but not Aurora A .
Synthesis Analysis
TAK-901-d3 is derived from a novel azacarboline kinase hinge-binder chemotype . It exhibits time-dependent, tight-binding inhibition of Aurora B . More detailed information about the synthesis process is not available in the retrieved sources.Chemical Reactions Analysis
TAK-901-d3 is a tight-binding inhibitor of Aurora B . It suppresses cellular histone H3 phosphorylation and induces polyploidy . More detailed information about the chemical reactions is not available in the retrieved sources.Physical And Chemical Properties Analysis
The molecular weight of TAK-901-d3 is 507.66 . More detailed information about the physical and chemical properties is not available in the retrieved sources.科学的研究の応用
Biological Characterization
TAK-901 is an investigational, multitargeted Aurora B kinase inhibitor with significant potential in cancer therapy. It exhibits potent activity against multiple human solid tumor types and several leukemia models. The inhibitor leads to suppression of cellular histone H3 phosphorylation and induces polyploidy, effectively inhibiting cell proliferation in various human cancer cell lines (Farrell et al., 2013).
Synergistic Effects with BCL-xL Inhibition
Research indicates that TAK-901 synergizes with BCL-xL inhibition, inducing active BAX in cancer cells. This synergy points to a potential combination therapy strategy in cancer treatment, particularly enhancing the cell growth-inhibitory effect of TAK-901 (Murai et al., 2017).
Impact on Acute Myeloid Leukemia Pathogenesis
TAK-901 demonstrates significant preclinical activity against acute myeloid leukemia (AML). It antagonizes AML pathogenesis by targeting Aurora kinases and other oncogenic kinases, disrupting AML cell viability, triggering apoptosis, and prolonging overall survival in AML mouse models (Griffin et al., 2011).
Targeting in Inflammatory Disorders and Cancer
The targeting of TAK1, a kinase with critical roles in stress responses, immunity, inflammation, and cancer, represents a potential therapeutic avenue. TAK1 is a key regulator in inflammatory and immune signaling pathways, making it a target for new therapeutic options in inflammatory disorders and cancer (Sakurai, 2012).
Role in Immune Signaling
TAK1 plays a significant role in immune signaling, with varying functions depending on the cell type. It acts as a positive regulator in most cell types but has a negative regulatory role in neutrophils. Understanding the cell-type-specific functions of TAK1 is crucial for developing targeted therapies in immune-related diseases (Ajibade et al., 2013).
TAK1 in Liver Physiology and Carcinogenesis
TAK1 regulates liver physiology and diseases, including tumor initiation, progression, and metastasis. Insights into the role of TAK1 in liver diseases are critical for developing therapeutic strategies targeting this kinase (Roh et al., 2014).
Safety And Hazards
将来の方向性
特性
CAS番号 |
1346603-28-8 |
|---|---|
製品名 |
TAK-901-d3 |
分子式 |
C28H32N4O3S |
分子量 |
507.667 |
IUPAC名 |
5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide |
InChI |
InChI=1S/C28H32N4O3S/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33)/i4D3 |
InChIキー |
WKDACQVEJIVHMZ-GKOSEXJESA-N |
SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=CC(=CN=C4N3)C)C)C(=O)NC5CCN(CC5)C |
同義語 |
5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-N-(1-methyl-4-piperidinyl)-9H-pyrido[2,3-b]indole-7-carboxamide; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



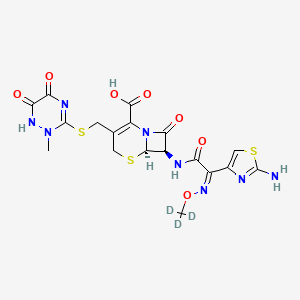
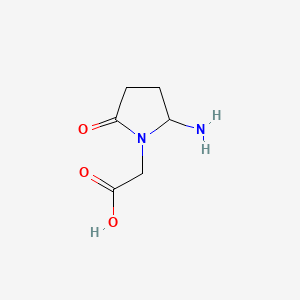
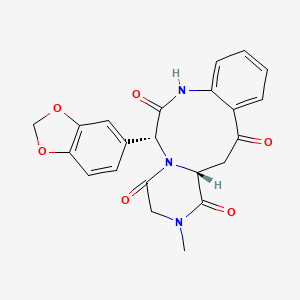
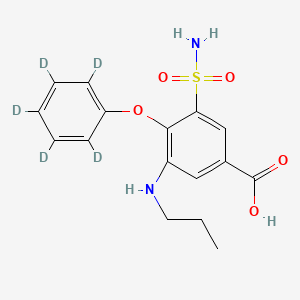
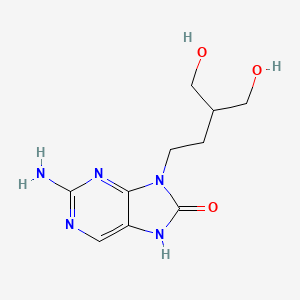
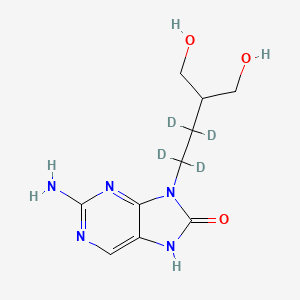
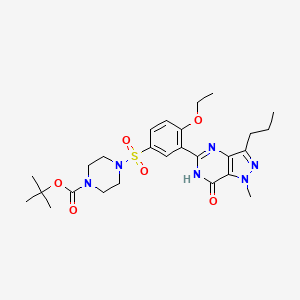
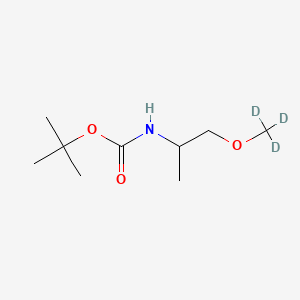
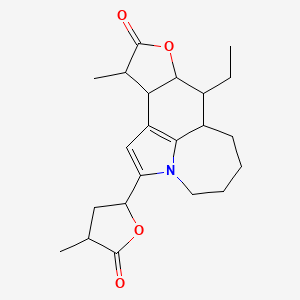
![rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester](/img/structure/B585388.png)